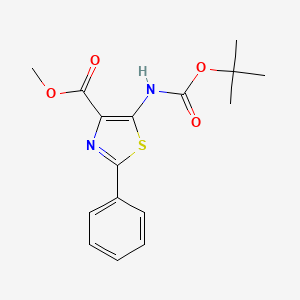![molecular formula C15H21NO4 B14046680 2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID: is a compound that features a tert-butyloxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of BOC-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur, where the BOC-protected amine reacts with electrophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its BOC-protected amine group allows for selective reactions without interference from the amino group .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical reactions .
Industry: In the pharmaceutical industry, BOC-protected compounds are used in the development of drugs and other therapeutic agents. The protection of amino groups is crucial for the stability and reactivity of these compounds during drug synthesis .
Wirkmechanismus
The mechanism of action of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID involves the protection of the amino group by the BOC group. This protection prevents the amino group from participating in unwanted side reactions during chemical transformations. The BOC group can be removed under acidic conditions, revealing the free amine, which can then react with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-(BOC-AMINO)ETHYL BROMIDE: Used in organic synthesis to introduce BOC-protective groups.
1-BOC-4-(2-AMINOETHYL)PIPERAZINE: Another BOC-protected compound used in peptide synthesis.
Uniqueness: [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is unique due to its specific structure, which includes a phenyl-acetic acid moiety. This structure provides distinct reactivity and applications compared to other BOC-protected compounds .
Eigenschaften
IUPAC Name |
2-[4-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)12(16)8-10-4-6-11(7-5-10)9-13(17)18/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMALXADJFIGVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
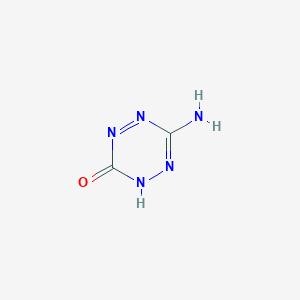
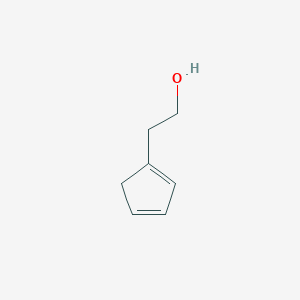
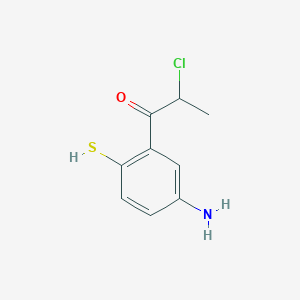
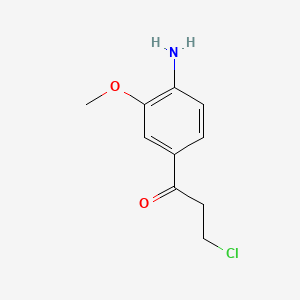

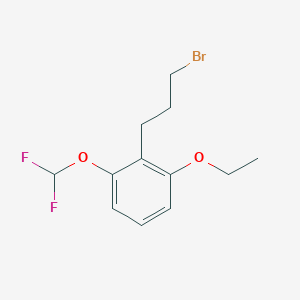
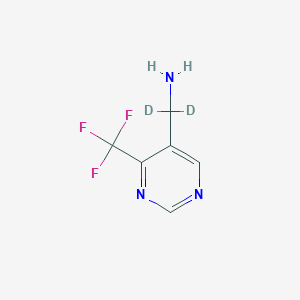
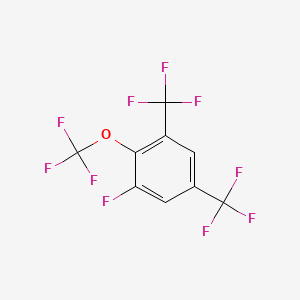



![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)

